
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a phenoxy group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the azetidine ring in separate steps, followed by their connection via a methylene bridge. The phenoxy group would then be attached via a propyl linker .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the azetidine ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 1,2,4-triazole and azetidine rings. These rings could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make the compound relatively polar, which could affect its solubility and stability .科学的研究の応用
Cytotoxicity and Anticancer Activity
Recent studies have focused on the synthesis and evaluation of compounds with structural similarities to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one" for their potential cytotoxicity against various cancer cell lines. For example, the synthesis of hybrids of 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole demonstrated marked cytotoxic activity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The study suggests that the length of the carbon spacer group and the introduction of additional ester linkers can significantly influence cytotoxicity (Popov et al., 2020).
Antimicrobial and Antifungal Activity
Compounds with the triazole moiety, such as those structurally related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one," have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, the design, synthesis, and fungicidal activity of new 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety were assessed against various phytopathogens. Some compounds exhibited moderate to high fungicidal activities, showcasing their potential in agricultural applications (Bai et al., 2020).
Novel Therapeutic Agents
The exploration of triazole-incorporated compounds extends to the development of novel therapeutic agents with specific biological activities. Novel azetidinone analogues comprising 1,2,4-triazole have been synthesized and evaluated for their anti-tubercular activity. Molecular docking experiments identified potential drug candidates among these analogues, suggesting their usefulness in addressing tuberculosis (Thomas, George, & Harindran., 2014).
将来の方向性
特性
IUPAC Name |
2-phenoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-6,10-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHHQXDMTZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)
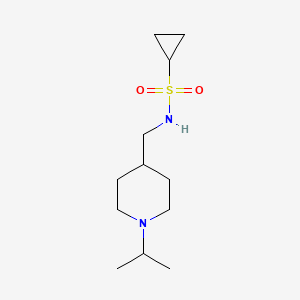
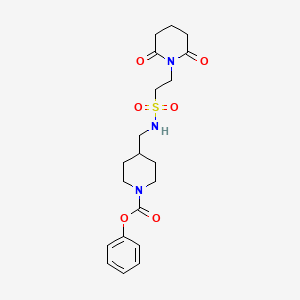


![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)
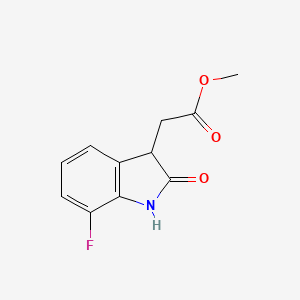

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)
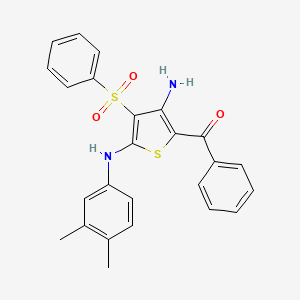
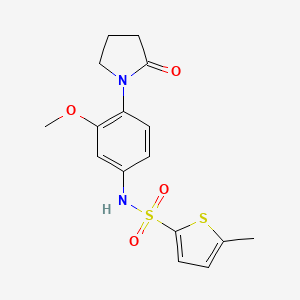
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812569.png)